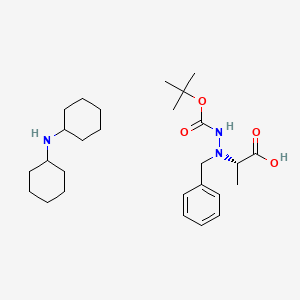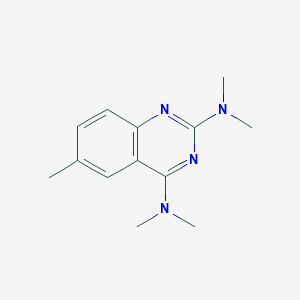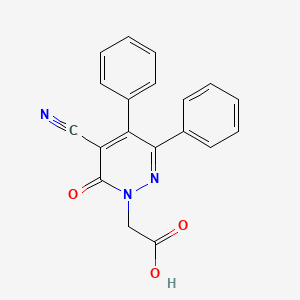
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring
Métodos De Preparación
The synthesis of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves multiple steps. One common synthetic route starts with the reaction of pyridazine ester with hydrazine hydrate to form the intermediate pyridazine hydrazide. This intermediate is then reacted with substituted aldehyde derivatives to yield the final product . The reaction conditions often involve the use of ethanol as a solvent and may require heating to facilitate the reaction .
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Industry: Its unique structural properties make it a candidate for use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the DPP-4 enzyme, preventing the enzyme from degrading incretin hormones. This leads to increased levels of incretin hormones, which help regulate blood glucose levels . The compound’s interaction with the enzyme involves binding to key residues within the active site, such as Ser630, Tyr662, Asn710, Val711, and His740 .
Comparación Con Compuestos Similares
1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- can be compared to other pyridazine derivatives, such as:
1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.
2-[(5-Cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-phenylhydrazinecarbothioamide: This derivative includes additional functional groups that may alter its biological activity.
The uniqueness of 1(6H)-Pyridazineacetic acid, 5-cyano-6-oxo-3,4-diphenyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
82232-21-1 |
|---|---|
Fórmula molecular |
C19H13N3O3 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C19H13N3O3/c20-11-15-17(13-7-3-1-4-8-13)18(14-9-5-2-6-10-14)21-22(19(15)25)12-16(23)24/h1-10H,12H2,(H,23,24) |
Clave InChI |
YHGCWBRBAPIPDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CC(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


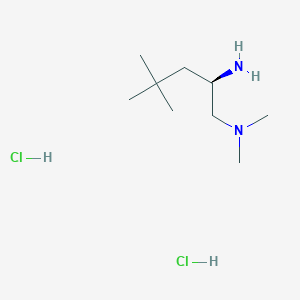
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

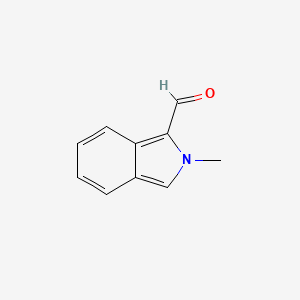
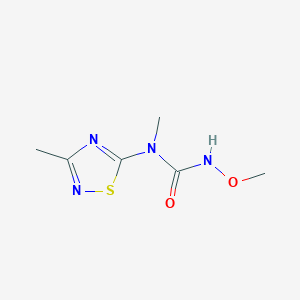


![Imidazo[1,2-a]pyrimidine-5(1h)-thione](/img/structure/B13106584.png)

![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)

